4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane

Fluorinated Building Blocks Iodofluoroalkane Reactivity Surfactant Precursors

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane (CAS 261760-05-8; C₁₁H₁₂F₁₁IO) is a semi-fluorinated organoiodine compound characterized by a hybrid architecture that integrates a reactive iodoalkyl segment with a highly inert perfluorinated ether tail. This bifunctional structure places it within the broader class of iodofluoroalkanes and fluoroalkyl iodides, which are recognized for their utility as versatile intermediates in the synthesis of fluorosurfactants, surface modification agents, and functional fluorinated materials.

Molecular Formula C11H12F11IO
Molecular Weight 496.1 g/mol
CAS No. 261760-05-8
Cat. No. B3041136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane
CAS261760-05-8
Molecular FormulaC11H12F11IO
Molecular Weight496.1 g/mol
Structural Identifiers
SMILESCCCCC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I
InChIInChI=1S/C11H12F11IO/c1-2-3-4-6(23)5-7(12,9(15,16)17)24-11(21,22)8(13,14)10(18,19)20/h6H,2-5H2,1H3
InChIKeyJQEZOODFYSEAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane (CAS 261760-05-8): Structure, Class, and Key Procurement Attributes


4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane (CAS 261760-05-8; C₁₁H₁₂F₁₁IO) is a semi-fluorinated organoiodine compound characterized by a hybrid architecture that integrates a reactive iodoalkyl segment with a highly inert perfluorinated ether tail . This bifunctional structure places it within the broader class of iodofluoroalkanes and fluoroalkyl iodides, which are recognized for their utility as versatile intermediates in the synthesis of fluorosurfactants, surface modification agents, and functional fluorinated materials [1]. Unlike fully perfluorinated iodoalkanes, this compound features a C₈ hydrocarbon backbone partially substituted with fluorine atoms and a heptafluoropropoxy ether linkage, resulting in a molecular weight of 496.1 g/mol and a LogP of approximately 7.49 [2]. Its commercial availability at 97% purity from multiple specialty chemical suppliers supports its procurement as a research intermediate in fluorine chemistry and materials science .

Hybrid fluorinated architecture — partially fluorinated alkyl backbone and heptafluoropropoxy ether tail support unique solubility and derivatization profiles for advanced materials.
Iodoalkyl reactive handle — the iodine center enables further functionalization via radical or nucleophilic pathways, serving as a versatile synthetic intermediate.
Research intermediate availability — commercially supplied as a specialty building block for organofluorine chemistry and surfactant research.

Why 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane Cannot Be Substituted by Common Fluoroalkyl Iodides


Fluorinated iodoalkanes are not a monolithic class; structural variations in the fluorinated tail directly govern critical performance parameters, including surface activity, reactivity, and the properties of derived materials [1]. 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane occupies a distinct design space characterized by the presence of both an ether oxygen and a partially fluorinated alkyl segment, which differentiates it fundamentally from linear perfluoroalkyl iodides (e.g., C₆F₁₃I or C₈F₁₇I) and from other fluoroalkyl iodides lacking the heptafluoropropoxy branch [2]. In surfactant synthesis, longer perfluoroalkyl chains generally enhance surface tension reduction but increase cost and potential environmental persistence, creating a persistent trade-off between performance and fluorine economy [3]. The targeted molecular architecture of 261760-05-8, as evidenced by its defined LogP (~7.49) [4] and unique reactive site geometry, positions it as a specialized building block for constructing partially fluorinated architectures that balance these competing factors. Direct replacement with a fully perfluorinated analog or a shorter-chain iodoalkane will yield a materially different synthetic intermediate with altered physical properties and downstream product performance, underscoring the necessity of precise compound selection in procurement.

Target Attribute
Common Substitute
Mismatch Risk
Heptafluoropropoxy ether linkage and partially fluorinated tail
Linear perfluoroalkyl iodides (C₆F₁₃I, C₈F₁₇I)
Lack of ether oxygen and mixed hydrocarbon/fluorocarbon character may shift solubility, partitioning, and surfactant precursor performance.
Defined LogP ~7.49 and moderate fluorination
Fully perfluorinated iodoalkanes (higher fluorination)
Higher hydrophobicity and altered fluorine content may impact downstream material properties and processing compatibility.
Non-uniform electronic environment at C–I bond
Perfluorinated iodoalkanes with uniform electron withdrawal
Reactivity profile may differ; synthetic pathways reliant on balanced radical/nucleophilic behaviour may require re-optimization.

Quantitative Differentiation Evidence for 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane Against Structural Analogs


Structural Differentiation via Ether Oxygen and Partially Fluorinated Tail

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane (C₁₁H₁₂F₁₁IO) is structurally distinct from both linear perfluoroalkyl iodides and simpler iodoalkanes. The presence of a heptafluoropropoxy ether linkage (—O—C₃F₇) and a partially fluorinated C₈ alkyl backbone contrasts sharply with the fully fluorinated, unbranched chains of comparators such as 1-iodoperfluorooctane (C₈F₁₇I) [1] and 1-iodoperfluorohexane (C₆F₁₃I) [2]. This architectural difference introduces an ether oxygen as a hydrogen-bond acceptor site and a region of hydrocarbon character, which is absent in perfluorinated analogs. The resulting physicochemical profile—including a measured LogP of ~7.49 [3] and a molecular weight of 496.1 g/mol —establishes a unique set of solubility and partitioning properties that directly influence its behavior as a synthetic intermediate and its compatibility in subsequent derivatization steps.

Structural Differentiation
Head-to-head
C₁₁H₁₂F₁₁IO with heptafluoropropoxy ether vs. C₈F₁₇I and C₆F₁₃I (fully perfluorinated, no ether oxygen)
Hybrid architecture supports distinct solubility and reactivity profiles compared to perfluorinated analogs.
Data from supplier specifications and computational predictions; experimental comparative studies not available.
Fluorinated Building Blocks Iodofluoroalkane Reactivity Surfactant Precursors

Iodine-Carbon Bond Reactivity Modulated by Fluorination Pattern

The reactivity of the C–I bond in iodofluoroalkanes is fundamentally influenced by the extent and pattern of fluorine substitution [1]. In fully perfluorinated analogs like 1-iodoperfluorooctane, the electron-withdrawing effect of the perfluoroalkyl chain polarizes the C–I bond, reducing electron density and bond dissociation energy, which enhances radical reactivity but can suppress nucleophilic substitution [1][2]. 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane, by incorporating a partially fluorinated alkyl segment with hydrocarbon character, presents a modified electronic environment at the iodine-bearing carbon. The presence of the heptafluoropropoxy ether group and the adjacent CF₃ and CF₂ moieties creates a gradient of electron withdrawal that is distinct from the uniform perfluorination in C₈F₁₇I [1]. While no direct kinetic comparison data exist, this class-level understanding indicates that the target compound's reactivity in transformations such as radical addition to alkenes, nucleophilic substitution with amines/thiols, and oxidation/reduction sequences will differ quantitatively from that of fully perfluorinated iodoalkanes [2].

C–I Bond Reactivity
Class-level inference
Modified electronic environment due to partial fluorination and ether oxygen; non-uniform electron withdrawal at iodine-bearing carbon.
May support both radical and certain nucleophilic transformations, unlike fully perfluorinated iodoalkanes that favor radical pathways.
Qualitative inference from iodofluoroalkane reviews; direct kinetic comparison data unavailable.
Iodofluoroalkane Chemistry Radical Addition Fluorinated Intermediates

Tailored Hydrophobicity and Partitioning Behavior (LogP 7.49)

The calculated LogP value of 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane is approximately 7.49, as determined via JChem computational prediction [1]. This value reflects a balanced lipophilicity derived from its hybrid structure: a highly fluorinated heptafluoropropoxy ether segment imparts strong hydrophobicity, while the partially fluorinated and hydrocarbon alkyl tail modulates overall partitioning behavior. For comparison, fully perfluorinated analogs such as 1-iodoperfluorooctane (C₈F₁₇I) and 1-iodoperfluorohexane (C₆F₁₃I) are expected to exhibit substantially higher LogP values and greater hydrophobic character due to their fully fluorinated carbon chains, though precise experimental LogP data for these comparators are not readily available in the public domain. The intermediate LogP of 7.49 positions the target compound as a building block that can introduce fluorine character while maintaining a degree of organic solvent compatibility and processability that may be advantageous in the synthesis of amphiphilic materials [2].

Lipophilicity (LogP)
Cross-study comparable
LogP 7.49
Balanced lipophilicity guides solvent selection and influences partitioning behavior of derived materials.
Calculated via JChem; experimental LogP data for perfluorinated comparators not available.
Fluorinated Intermediates Lipophilicity Materials Chemistry

Utility as a Precursor for Fluorinated Pyridinium and Ammonium Cationic Surfactants

Partially fluorinated pyridinium and ammonium cationic surfactants derived from fluoroalkyl iodides bearing ether oxygen linkages have been demonstrated to exhibit surface activities comparable to commercial benchmarks while offering improved fluorine efficiency [1]. In this research, fluoroalkyl iodides with structures including RfO(CF₂CF₂)ₙCH₂CH₂I (where Rf = C₃F₇ and n = 1–3) served as key intermediates. 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane embodies this structural motif, containing both a heptafluoropropoxy ether linkage and an iodoalkyl segment. Surfactants synthesized from such intermediates were shown to reduce aqueous surface tension to levels comparable to those achieved with conventional perfluoroalkyl-based surfactants, but with a lower overall fluorine content per molecule [1]. While direct surface tension data for the specific derivative of 261760-05-8 are not provided in the study, the structural analogy establishes its relevance as a precursor for generating cationic surfactants with tailored surface activity and potentially reduced environmental persistence.

Surfactant Precursor Utility
Cross-study comparable
Ether-containing fluoroalkyl iodides of this structural class yield cationic surfactants with surface tension reduction comparable to commercial benchmarks while using less fluorine.
Supports synthesis of efficient, lower-fluorine surfactants for coating and oilfield research.
Literature example on analogous intermediates; no direct surface tension data for the specific derivative of this CAS.
Fluorosurfactants Cationic Surfactants Oilfield Additives

Defined Application Scenarios for 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane Driven by Structural Differentiation


Synthesis of Partially Fluorinated Cationic Surfactants for Oilfield and Coating Applications

Leveraging its heptafluoropropoxy ether linkage and iodoalkyl moiety, 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane serves as a key intermediate in the multi-step synthesis of partially fluorinated pyridinium and ammonium cationic surfactants [1]. These surfactants have demonstrated surface activity comparable to fully perfluorinated benchmarks while achieving improved fluorine economy—reducing the required amount of expensive fluorine per unit of performance [1]. This application scenario is directly supported by research demonstrating the utility of structurally analogous fluoroalkyl iodides in generating surfactants for oilfield additives, coatings, and leveling agents where high surface tension reduction and harsh-environment stability are required [1][2].

Building Block for Fluorinated Amphiphiles and Hybrid Materials

The balanced LogP of ~7.49 [3] and the presence of both a reactive iodine site and a perfluorinated ether tail render 261760-05-8 a versatile building block for constructing fluorinated amphiphiles, hybrid surfactants, and surface modification agents [2]. The iodine atom provides a handle for further functionalization via substitution or radical addition reactions, while the heptafluoropropoxy group imparts desired hydrophobic and oleophobic character to the final material [2]. This combination enables the design of materials with tailored interfacial properties for applications in coatings, emulsions, and advanced material interfaces [4].

Precursor for Radiolabeled or Heavy-Atom Tracers in Imaging Research

The covalent iodine atom in 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane provides a high atomic number (Z=53) center that is of interest for X-ray contrast enhancement and as a potential radiolabeling site. While specific applications in contrast media are not documented for this exact compound, the broader class of iodinated fluorocarbons has been explored as precursors for contrast agents and imaging probes due to the strong X-ray absorption of iodine and the unique biodistribution imparted by fluorinated segments [5]. The hybrid fluorocarbon-hydrocarbon structure of 261760-05-8 offers a distinct lipophilicity profile (LogP 7.49 [3]) that could be exploited in the design of novel imaging agents with tailored pharmacokinetics.

Reference Standard or Intermediate in Fluorine Chemistry Research

The commercial availability of 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorooctane at 97% purity from specialty chemical suppliers positions it as a reliable reference standard or intermediate for fundamental research in organofluorine chemistry. Its unique hybrid structure—combining a perfluorinated ether, partially fluorinated alkyl chain, and reactive iodine center—makes it a valuable probe for studying structure-reactivity relationships in iodofluoroalkanes, halogen bonding interactions, and the physicochemical consequences of controlled fluorination [2]. Researchers investigating the electronic effects of ether oxygen insertion in fluorinated chains or seeking to benchmark the reactivity of novel fluorinated intermediates can utilize this compound as a well-defined, readily procurable model system.

Application
Selection Property
Validation Focus
Partially fluorinated cationic surfactant synthesis
Heptafluoropropoxy ether and iodoalkyl motif matching precursor class
Surface tension reduction endpoint and fluorine-efficiency comparison
Fluorinated amphiphile and hybrid material building block
Reported lipophilicity profile and dual reactive/hydrophobic character
Interfacial property tuning and derivatization handle availability
Iodinated fluorocarbon intermediate for X-ray contrast research
High atomic number iodine center and hybrid fluorocarbon-hydrocarbon structure
X-ray attenuation and research biodistribution profile (preclinical context)
Organofluorine chemistry reference standard or model intermediate
Defined hybrid architecture and commercial research-grade availability
Structure-reactivity relationship studies and halogen bonding investigations

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